molecular formula C8H16ClNO2 B1471183 Methyl 2-aminocyclohexanecarboxylate hydrochloride CAS No. 99419-70-2

Methyl 2-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1471183
CAS No.: 99419-70-2
M. Wt: 193.67 g/mol
InChI Key: PYKBWUZZPSEGLC-UHFFFAOYSA-N
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Description

“Methyl 2-aminocyclohexanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 99419-70-2. It has a linear formula of C8H16ClNO2 . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 193.67 g/mol .

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Methyl 2-aminocyclohexanecarboxylate hydrochloride has been involved in studies exploring the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives. The focus has been on understanding the molecular rotations and optical rotations of these compounds (Nohira, Ehara, & Miyashita, 1970).
  • Hydroxylation Techniques :

    • Research has been conducted on the stereoselective hydroxylation of trans-2-aminocyclohexenecarboxylic acid, a method that allows for the introduction of hydroxy groups into aminocyclohexanecarboxylic acid. This process is crucial for the preparation of enantiomerically pure hydroxylated amino acids (Kiss, Forró, & Fülöp, 2006).
  • Catalysis and Chemical Reactions :

    • The compound has been used in studies examining the hydrochlorination of olefins, which is a critical reaction in organic synthesis. The research highlights the selectivity and efficiency of various catalysts in such processes (Delaude & Laszlo, 1991).
  • Synthesis of Enaminones :

    • This compound has been pivotal in synthesizing enaminones, which have potential applications in medicinal chemistry, particularly in the development of anticonvulsant drugs (Scott et al., 1993).
  • Pharmacological Studies :

    • The compound has been involved in pharmacological studies, particularly in the development of neuroprotective drugs. It has been used in the synthesis of potential neuroprotective drugs, which are then evaluated for their ability to cross the brain-blood barrier and accumulate in various brain regions (Yu et al., 2003).
  • Hydrodesulfurization and Hydrodenitrogenation :

    • This compound is significant in the study of hydrodesulfurization and hydrodenitrogenation, processes essential in refining petroleum and other chemical industries. Research in this area focuses on the reaction mechanisms and catalyst efficiency (Rota & Prins, 2001).
  • Development of Antimicrobial Agents :

    • The compound has been used in synthesizing new heterocyclic substances with promising antimicrobial activities. These activities are evaluated against a range of microorganisms, showcasing the compound's potential in developing new antimicrobial drugs (Behbehani et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Properties

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-70-2
Record name methyl 2-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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